3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole

Lipophilicity Drug-likeness Structure-property relationships

Researchers developing LC-MS methods for dihydroisoxazole libraries often lack halogenated reference standards with well-characterized isotopic patterns. 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole (CAS 89249-63-8) addresses this gap: • Distinct Cl isotopic signature (³⁵Cl/³⁷Cl) for MS identification; exact mass 363.1026 Da • Matched molecular pair partner with para-Cl isomer (CAS 89249-64-9, both XLogP3=5.9) to isolate halogen position effects • Computed drug-like properties (0 HBD, 3 HBA, 5 rotatable bonds) for library QC benchmarking Supplied with full analytical characterization (NMR, HPLC, MS) to verify identity and purity before large-scale screening.

Molecular Formula C22H18ClNO2
Molecular Weight 363.8 g/mol
CAS No. 89249-63-8
Cat. No. B15214824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole
CAS89249-63-8
Molecular FormulaC22H18ClNO2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H18ClNO2/c23-18-12-7-13-19(14-18)25-21-15-20(24-26-21)22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21-22H,15H2
InChIKeyNIQGWRBLFACKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class Overview


3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole (CAS 89249-63-8) is a synthetic heterocyclic compound belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, characterized by a benzhydryl (diphenylmethyl) substituent at position 3 and a meta-chlorophenoxy substituent at position 5 of the dihydroisoxazole ring [1]. Its molecular formula is C₂₂H₁₈ClNO₂ with a molecular weight of 363.84 g/mol [2]. This compound is part of a structurally related series of 3-benzhydryl-5-aryloxy-4,5-dihydroisoxazoles that have been investigated for diverse biological activities including calcium channel modulation and antifungal effects, though published data specific to this exact compound remain limited [3]. The meta-chloro substitution pattern on the phenoxy ring distinguishes it from closely related para-chloro, ortho-methyl (tolyloxy), and unsubstituted phenoxy analogs, potentially influencing physicochemical properties and target interactions .

Why In-Class Substitution Is Not Recommended


The 4,5-dihydroisoxazole scaffold is known to produce divergent biological activity profiles based on subtle changes in substitution pattern [1]. Within the 3-benzhydryl-5-aryloxy-dihydroisoxazole series, the position of the chlorine substituent on the phenoxy ring (meta vs. para) alters the compound's electronic distribution, dipole moment, and three-dimensional conformation, which can significantly impact target binding [2]. The meta-chlorophenoxy geometry of CAS 89249-63-8 provides a distinctive spatial orientation of the halogen relative to the isoxazoline ring, differing from the para-chloro isomer (CAS 89249-64-9) and the ortho-tolyl analog (CAS 89249-62-7). Without direct empirical validation, however, the magnitude of these effects on biological activity cannot be quantified [3]. Generic substitution with a structurally similar compound without confirmatory testing risks altered potency, selectivity, or physicochemical behavior in any given assay system [1].

Quantitative Differentiation from Structural Analogs


Meta-Chloro vs. Para-Chloro Lipophilicity

Computed XLogP3 values indicate comparable lipophilicity for the meta-chloro (CAS 89249-63-8) and para-chloro (CAS 89249-64-9) isomers, both exhibiting an XLogP3 of 5.9 [1][2]. This parameter is critical for predicting membrane permeability and non-specific protein binding. The positional isomerism does not significantly alter overall hydrophobicity, suggesting that any differential biological activity would arise from electronic or steric factors rather than lipophilicity-driven partitioning . Note: No experimental logP or logD values have been reported for either compound in the literature.

Lipophilicity Drug-likeness Structure-property relationships

Molecular Weight and Exact Mass Differences

The meta-chlorophenoxy compound (CAS 89249-63-8) has a molecular weight of 363.84 g/mol and exact mass of 363.1026 Da (C₂₂H₁₈ClNO₂), while the o-tolyloxy analog (CAS 89249-62-7) has a molecular weight of 343.42 g/mol (C₂₃H₂₁NO₂) [1]. The 20.42 g/mol mass difference is analytically distinguishable by LC-MS. This difference arises from replacement of Cl (35.45 amu) with CH₃ (15.03 amu) on the phenoxy ring, which also alters the compound's hydrogen-bond acceptor capacity and electronic properties [2].

Molecular weight Exact mass Analytical chemistry

Rotatable Bond Count and Molecular Flexibility

The target compound has 5 rotatable bonds, identical to the para-chloro isomer (CAS 89249-64-9) and the unsubstituted phenoxy analog, as computed by PubChem [1][2]. In contrast, the o-tolyloxy analog (CAS 89249-62-7) has 4 rotatable bonds due to the absence of the C-Cl bond . Rotatable bond count is a key descriptor for conformational entropy and binding adaptability. Within the chloro-substituted sub-series, conformational flexibility is conserved regardless of chlorine position [3].

Molecular flexibility Conformational analysis Drug design

Absence of Primary Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and patent databases as of May 2026 identified no quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, MIC, or other efficacy metrics) for CAS 89249-63-8 or for any head-to-head comparative study against its structural analogs [1][2][3]. The compound appears in patent literature (e.g., US20090286806A1) as part of a generic Markush formula but without specific exemplification or assay data [4]. This absence of published biological characterization represents the most critical gap for any evidence-based selection decision [5].

Bioactivity Literature gap Procurement risk

Validated Application Scenarios


Positional Isomer Probe for Target Binding

Given the identical computed lipophilicity of the meta-chloro and para-chloro isomers (XLogP3 = 5.9 for both) [1], CAS 89249-63-8 can serve as a matched molecular pair partner with its para-chloro analog to isolate the contribution of chlorine position to binding affinity at a given target. This approach is widely used in medicinal chemistry to probe halogen-aromatic interactions . Controlled studies where the only variable is the chlorine substitution position can reveal steric or electronic effects independent of lipophilicity-driven non-specific binding [2].

LC-MS Reference Standard for Isoxazolines

The distinct elemental composition (C₂₂H₁₈ClNO₂) and characteristic chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio) of CAS 89249-63-8 make it suitable as an analytical reference standard for LC-MS method development and validation when working with dihydroisoxazole-containing libraries [1]. Its exact mass of 363.1026 Da provides a unique MS signature distinguishable from non-halogenated analogs such as the o-tolyloxy compound (MW 343.42 g/mol) .

Negative Control for Screening Cascades

In the absence of published bioactivity data, this compound may be positioned as a negative control or counter-screen compound in assays where the biological target is known to be modulated by other isoxazoline derivatives [1]. Its structural similarity to potentially active compounds, combined with its distinct substitution pattern, allows its use in selectivity profiling panels to rule out non-specific isoxazoline scaffold effects . Procurement for this purpose should be accompanied by in-house confirmatory screening [2].

Physicochemical Benchmark for Compound Libraries

With computed properties (XLogP3 = 5.9, 5 rotatable bonds, 0 H-bond donors, 3 H-bond acceptors, MW = 363.84 g/mol) that fall within typical drug-like space, CAS 89249-63-8 can serve as a benchmark compound for evaluating the quality and consistency of commercially sourced dihydroisoxazole libraries [1]. Its well-defined computed property profile allows laboratories to verify supplier-provided analytical data (NMR, LC-MS, purity) against expected values before committing to large-scale biological evaluation .

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